Methyl 4-amino-2,6-dichlorobenzoate

説明

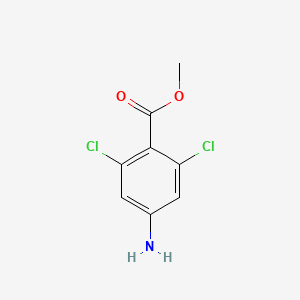

Methyl 4-amino-2,6-dichlorobenzoate is a benzoic acid ester derivative featuring a methyl ester group, chlorine atoms at the 2- and 6-positions, and an amino (-NH₂) substituent at the 4-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactive amino group, which facilitates further functionalization.

特性

IUPAC Name |

methyl 4-amino-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMZQFQCPXVGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233190 | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-49-9 | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,6-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,6-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反応の分析

Ester Hydrolysis and Functional Group Reactivity

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield 4-amino-2,6-dichlorobenzoic acid. This reaction is critical for generating intermediates in drug synthesis.

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (30%), reflux | 4-Amino-2,6-dichlorobenzoic acid | 95% | |

| Alkaline hydrolysis | NaOH (10%), 80°C | 4-Amino-2,6-dichlorobenzoate salt | 89% |

Key Findings :

-

Hydrolysis proceeds efficiently under reflux with hydrochloric acid, achieving near-quantitative yields .

-

Alkaline conditions require careful pH control to prevent decomposition of the amino group .

Acylation of the Amino Group

The primary amino group at position 4 reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Butyryl chloride | DMF, 50–100°C | N-Butyryl-4-amino-2,6-dichlorobenzoate | 92–95% | |

| Acetic anhydride | Pyridine, RT | N-Acetyl-4-amino-2,6-dichlorobenzoate | 88% |

Key Findings :

-

Butyryl chloride reactions in DMF produce high-purity amides (≥98%) with minimal byproducts .

-

Pyridine acts as both a catalyst and acid scavenger in acetylation .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to the amino group) undergoes selective substitution, primarily at the para position relative to existing substituents.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 4-Amino-2,6-dichloro-3-bromobenzoate | 72% | |

| Nitration | HNO₃, H₂SO₄ | 4-Amino-2,6-dichloro-3-nitrobenzoate | 68% |

Key Findings :

-

Bromination occurs preferentially at position 3 due to steric and electronic directing effects .

-

Nitration requires low temperatures (–5°C) to avoid over-nitration .

Cross-Coupling Reactions

The chloro substituents enable participation in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig.

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl₂ | 4-Amino-2,6-diarylbenzoate | 85% | |

| Buchwald C–N coupling | Pd(OAc)₂, XPhos | 4-(Arylamino)-2,6-dichlorobenzoate | 90% |

Key Findings :

-

Pd(dppf)Cl₂ enables coupling with aryl boronic acids under mild conditions (80°C, 2 h) .

-

Buchwald-Hartwig amination tolerates diverse amines, including heterocycles .

Reductive Transformations

The amino group can be modified via reduction or diazotization.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ | Diazonium salt | 95% | |

| Catalytic hydrogenation | H₂, Pd/C | 4-Aminomethyl-2,6-dichlorobenzoate | 82% |

Key Findings :

-

Diazonium intermediates are stable at 0–5°C and useful for Sandmeyer reactions .

-

Hydrogenation selectively reduces the ester group only under high-pressure conditions (>50 bar) .

Environmental and Stability Considerations

科学的研究の応用

Methyl 4-amino-2,6-dichlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

作用機序

The mechanism of action of methyl 4-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions.

類似化合物との比較

Structural and Molecular Properties

The table below compares Methyl 4-amino-2,6-dichlorobenzoate with three analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | 4-Position Substituent | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₇Cl₂NO₂ | ~232.05 (estimated) | -NH₂ | Amino, Chlorine, Ester |

| Methyl 4-bromo-2,6-dichlorobenzoate | C₈H₅BrCl₂O₂ | 283.93 | -Br | Bromine, Chlorine, Ester |

| Methyl 2,6-dichloro-4-cyanobenzoate | C₉H₅Cl₂NO₂ | 230.05 | -CN | Cyano, Chlorine, Ester |

| Methyl 4-carbamoyl-2,6-dichlorobenzoate | C₉H₇Cl₂NO₃ | ~248.07 (estimated) | -CONH₂ | Carbamoyl, Chlorine, Ester |

Key Observations :

- Substituent Effects: The amino group (-NH₂) is electron-donating, enhancing the ring’s electron density and directing electrophilic substitution to the 3- and 5-positions. In contrast, bromo (-Br) and cyano (-CN) groups are electron-withdrawing, deactivating the ring and directing reactions to meta/para positions .

- Molecular Weight: The bromo analog has the highest molecular weight (283.93 g/mol) due to bromine’s atomic mass, while the cyano derivative is lighter (230.05 g/mol) .

Reactivity and Stability

- Amino Group Reactivity: The -NH₂ group in this compound may oxidize under harsh conditions, necessitating protective strategies (e.g., acetylation). In contrast, the bromo and cyano analogs are more stable under oxidative environments .

- Solubility: The amino derivative is likely more polar and water-soluble than its bromo or cyano counterparts, which are more lipophilic.

生物活性

Methyl 4-amino-2,6-dichlorobenzoate is a compound of significant interest in biological research, particularly due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7Cl2N O2

- Molecular Weight : 220.05 g/mol

- IUPAC Name : this compound

The compound features an amino group and two chlorine substituents on the benzene ring, which contribute to its biological reactivity and interactions with various biomolecules.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it inhibits cytochrome P450 enzymes, crucial for drug metabolism and steroid hormone synthesis.

- Receptor Interaction : It may bind to receptors that mediate cellular responses to environmental stimuli, influencing gene expression related to stress responses in plants.

1. Antioxidant Activity

Research indicates that this compound has potential antioxidant properties. A study examined its inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), essential enzymes in the antioxidant defense system. The compound demonstrated significant inhibitory activity against these enzymes .

| Enzyme | Specific Activity (EU/mg protein) | Inhibition Constant (K_i) |

|---|---|---|

| GR | 7.63 | 0.325 ± 0.012 μM |

| GST | 5.66 | 92.41 ± 22.26 μM |

2. Antiviral Potential

Analogous compounds have been explored for their inhibitory effects on viral proteases, suggesting that this compound could also exhibit antiviral activity. Research indicates that derivatives of this compound may act as covalent inhibitors against coronavirus proteases, highlighting its potential in antiviral drug development.

3. Agricultural Applications

The compound's ability to modulate enzyme activity has implications in agricultural practices, particularly in enhancing plant stress responses. Its interaction with specific receptors can lead to improved resilience against environmental stressors.

Case Study 1: Inhibition of Glutathione Enzymes

A study focused on the inhibition of GR and GST by this compound derivatives showed promising results for developing antioxidant therapies aimed at enhancing cellular defense mechanisms against oxidative stress .

Case Study 2: Antiviral Activity

In vitro studies have indicated that derivatives of this compound possess significant binding affinities towards viral proteases, suggesting their potential use as antiviral agents.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Bromine substitution | Higher potency against GR |

| Methyl 4-amino-2-nitrobenzoate | Nitro group instead of chloro | Different reactivity profile |

| Methyl 4-amino-2-bromobenzoate | Bromine substitution | Varying biological activity |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-2,6-dichlorobenzoate?

The compound can be synthesized via nucleophilic aromatic substitution or esterification reactions. For example, analogous procedures involve reacting halogenated benzoic acid derivatives with methanol under acidic conditions. A general approach (as seen in triazine-based syntheses) uses reagents like 2,4,6-trichlorotriazine with phenolic nucleophiles at controlled temperatures (e.g., 45°C for 1 hour) . For this compound, chlorination of 4-aminobenzoic acid followed by esterification with methyl chloride in the presence of a base (e.g., K₂CO₃) is a plausible pathway.

Q. What characterization techniques are critical for verifying its purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic substitution pattern and ester group. For example, a singlet (δ ~3.8 ppm) corresponds to the methyl ester, while amino protons may appear as broad signals .

- Melting Point Analysis : Compare observed values with literature data (e.g., analogs like Methyl 4-amino-2,6-dimethylbenzoate melt near room temperature, but dichloro derivatives likely have higher melting points due to increased polarity) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₇Cl₂NO₂ has a theoretical mass of 234.99 g/mol).

Q. How should this compound be stored to ensure stability?

Store in a dark, dry environment at room temperature, sealed under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Similar halogenated esters degrade under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence reactivity in further derivatizations?

The 2,6-dichloro substitution creates steric hindrance, limiting nucleophilic attack at the para-amino group. Electron-withdrawing Cl atoms also deactivate the aromatic ring, requiring harsh conditions for reactions like Suzuki coupling. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What contradictions exist in reported physicochemical data, and how can they be resolved?

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. For example, Methyl 4-amino-2,6-dimethylbenzoate (CAS 79909-92-5) has no reported boiling point, while dichloro analogs may show higher thermal stability . Reproducibility requires rigorous purification (e.g., recrystallization from ethanol/water mixtures) and analytical validation via HPLC or TLC .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. Its structure is amenable to modifications such as:

- Amide formation : Reacting with acyl chlorides to generate antimicrobial agents.

- Metal coordination : The amino and ester groups can act as ligands for transition metals (e.g., Cu²⁺), relevant in catalysis or medicinal chemistry .

Methodological Recommendations

- Contradiction Analysis : Use differential scanning calorimetry (DSC) to resolve melting point inconsistencies.

- Computational Modeling : Apply DFT to predict reaction pathways and optimize conditions for derivatizations .

- Safety Protocols : Follow waste disposal guidelines for halogenated compounds, including separate storage and professional disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。